4-(2-hydroxypropyl)phenol
Overview
Description
4-(2-hydroxypropyl)phenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity in Agriculture
4-(2-hydroxypropyl)phenol, derived from 2-allylphenol, shows significant antifungal activity against various plant pathogens. It's especially effective in inhibiting mycelial growth of pathogens like R. cerealis, Pythium aphanidermatum, Valsa mali, and Botrytis cinerea. This derivative demonstrates lower EC50 values (1.0 to 23.5μg/ml) than its parent compound, indicating a higher efficacy in controlling plant diseases (Qu et al., 2017).
Material Science and Lithography
In material science, poly(4-hydroxystyrene), which contains this compound units, is used in lithography, specifically for extreme-ultraviolet or electron beam lithography. The dynamics of its radical cations, important for material properties, were studied in solutions by pulse radiolysis (Okamoto et al., 2008).
Antioxidant and Biological Activities
A comparative study on derivatives of thymol, carvacrol, and eugenol, including compounds similar to this compound, found that these derivatives have better antioxidative properties compared to parent compounds. They also exhibit potential for adjuvant experimental cancer treatments due to their antiproliferative effects on human uterine carcinoma cells (Mastelić et al., 2008).
Phenol Synthesis in Microbiology
In microbiology, this compound derivatives play a role in novel phenol synthetic pathways in Escherichia coli. These pathways involve converting 4-hydroxybenzoate to phenol and carbon dioxide, which is significant for fermentative phenol production (Miao et al., 2015).
Chemical Engineering and Industrial Processes
The compound is relevant in chemical engineering, particularly in the hydroxylation of benzene to phenol. It's part of innovative approaches for phenol production that align with the principles of green chemistry (Molinari et al., 2006).
Environmental Biotechnology
In environmental biotechnology, derivatives of this compound are investigated for their role in the biodegradation of phenol. This research is crucial for understanding the microbial breakdown of phenolic pollutants and has applications in bioremediation (van Schie & Young, 2000).
Properties
IUPAC Name |
4-(2-hydroxypropyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,10-11H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZBUUMGRIALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22805-43-2 | |
Record name | 4-(2-hydroxypropyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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